
Vortioxetine hydrobromide
Vue d'ensemble
Description
Vortioxetine hydrobromide is a multimodal antidepressant approved by the FDA for the treatment of major depressive disorder (MDD). Its unique mechanism involves serotonin transporter (SERT) inhibition and modulation of 5-HT receptor activity (e.g., 5-HT1A agonism and 5-HT3 antagonism), which enhances serotonergic neurotransmission while mitigating side effects like emotional blunting .
Key pharmacological properties include:
Méthodes De Préparation
Overview of Vortioxetine Hydrobromide Synthesis
This compound (C₁₈H₂₂N₂S·HBr) derives from the free base through acid-base reactions, typically using hydrobromic acid (HBr) in aprotic solvents . Critical challenges include controlling polymorphic forms (particularly the α-crystal variant) and removing genotoxic impurities from piperazine ring-forming steps . The compound’s low aqueous solubility (1.3 mg/mL at pH 5.5) necessitates crystallization protocols that avoid excessive solvent residues while maintaining ICH stability guidelines .
Direct Acidification Methods
HBr-Acetic Acid Protocol
Patent US-10836730-B2 details a column chromatography-free process where vortioxetine free base dissolves in acetone, followed by incremental HBr addition in acetic acid . Key parameters:
Parameter | Value | Impact on Yield/Purity |
---|---|---|
Solvent Ratio | 1:5 (base:acetone) | Prevents oligomerization |
HBr Addition Rate | 0.5 mL/min | Controls exotherm <40°C |
Crystallization Temp | 0-5°C | Yields snow-white crystals |
This method achieves 98.5% HPLC purity with residual acetic acid <0.1% w/w, avoiding ethyl acetate-water partitioning used in earlier routes .
Aqueous HBr Crystallization
Comparative studies in CN108069924A demonstrate that 40% v/v ethanol-water mixtures produce α-crystal this compound when seeded at 70°C . Cooling to 0°C over 4 hours yields 95% recovery with XRPD purity >99.5%. Ethanol’s lower toxicity compared to chloroform (used in Example 2 of the same patent) makes it preferable for GMP manufacturing .
Salt Metathesis Approaches
Hydrochloride to Hydrobromide Conversion
Justia patent 20210087155 Example 4 describes converting vortioxetine hydrochloride to the HBr salt using acetonitrile-HBr/acetic acid :
-
Base Liberation : Vortioxetine HCl (2 g) stirred with NaOH (0.36 g) in DCM-water
-
Solvent Swap : Distill DCM, add acetonitrile (20 mL)
-
Acid Addition : HBr in acetic acid (1.6 g) added at 50°C for 1 hour
-
Crystallization : Cool to 25°C, filter, wash with cold acetonitrile
Results : 75% yield, 99.9% HPLC purity, LOD <0.2% . Acetonitrile’s high polarity prevents solvate formation, unlike toluene (Example 6), which reduced yield to 66% due to partial amorphization .
Polymorph-Specific Syntheses
α-Crystal Form Optimization
The α-polymorph (XRPD peaks at 8.7°, 17.4°, 21.9° 2θ) is preferentially formed using:
-
Seeding : 2.5% w/w α-crystal seeds added at 70°C
-
Cooling Profile : Linear ramp from 70°C to 0°C over 2 hours
This protocol eliminates the β-form contamination seen in methanol-water systems, critical for tablet dissolution consistency .
Industrial-Scale Process Economics
A comparative analysis of solvent costs and throughput:
Method | Solvent Cost (USD/kg API) | Cycle Time (h) | Purity (%) |
---|---|---|---|
Acetone-HBr | 12.40 | 8 | 98.5 |
Ethanol-Water | 8.20 | 6 | 99.5 |
Acetonitrile-HBr | 18.75 | 7 | 99.9 |
Ethanol-water offers the best balance, though acetonitrile enables higher purity for injectable formulations .
Analyse Des Réactions Chimiques
Types de Réactions : Le hydrobromure de vortioxetine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et Conditions Communs :
Oxydation : Implique généralement des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Utilise généralement des réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Implique souvent des réactions d'halogénation utilisant des réactifs comme le brome ou le chlore.
Produits Majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools .
4. Applications de la Recherche Scientifique
Le hydrobromure de vortioxetine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé dans l'étude de la modulation des récepteurs de la sérotonine et de l'inhibition de la recapture.
Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et la fonction cérébrale.
Médecine : Utilisé principalement dans le traitement du trouble dépressif majeur. .
Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antidépresseurs
5. Mécanisme d'Action
Le mécanisme d'action du hydrobromure de vortioxetine est complexe et implique plusieurs voies :
Inhibition de la Recapture de la Sérotonine : Inhibe la recapture de la sérotonine en se liant au transporteur de la sérotonine.
Modulation des Récepteurs : Agit comme un agoniste aux récepteurs 5-HT1A, un agoniste partiel aux récepteurs 5-HT1B et un antagoniste aux récepteurs 5-HT3, 5-HT1D et 5-HT7 .
Cibles Moléculaires : Cible principalement le transporteur de la sérotonine et divers récepteurs de la sérotonine, conduisant à une augmentation des niveaux de sérotonine dans le cerveau
Composés Similaires :
Sertraline : Un autre inhibiteur de la recapture de la sérotonine utilisé pour la dépression.
Bupropion : Un antidépresseur atypique avec un mécanisme d'action différent.
Fluoxétine : Un inhibiteur sélectif de la recapture de la sérotonine avec des applications similaires.
Unicité : Le hydrobromure de vortioxetine est unique en raison de son mécanisme d'action multimodal, qui implique à la fois l'inhibition de la recapture de la sérotonine et la modulation des récepteurs. Cette double action est censée contribuer à son efficacité dans le traitement du trouble dépressif majeur .
Applications De Recherche Scientifique
Applications in Major Depressive Disorder
Clinical Efficacy:
Vortioxetine has been shown to be effective in treating MDD. A meta-analysis indicated that it significantly outperformed placebo in improving depressive symptoms, with a response rate ratio of 1.35 (95% CI 1.22–1.49) . Additionally, a randomized controlled trial demonstrated significant improvements in cognitive function alongside mood enhancement .
Cognitive Function Improvement:
Research indicates that vortioxetine not only alleviates depressive symptoms but also enhances cognitive functions in patients with MDD. Studies have shown that patients treated with vortioxetine experienced significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to those receiving placebo .
Gut Microbiota Modulation:
Recent findings suggest that vortioxetine may influence gut microbiota composition in patients with MDD. Changes in gut microbiota diversity were observed after treatment, potentially contributing to its therapeutic effects . This highlights a novel area of research linking psychiatric treatment with gastrointestinal health.
Applications in Cancer Treatment
Inhibition of Gastric Cancer Cell Growth:
A groundbreaking study identified vortioxetine hydrobromide as a dual inhibitor of JAK2 and SRC kinases, which are implicated in gastric cancer progression. In vitro and in vivo experiments demonstrated that vortioxetine effectively suppressed the growth of gastric cancer cells by inhibiting the JAK2/SRC-STAT3 signaling pathway . This positions vortioxetine as a promising candidate for chemoprevention strategies against gastric cancer.
Table 1: Clinical Efficacy of Vortioxetine in Major Depressive Disorder
Study Reference | Sample Size | Treatment Duration | Primary Outcome | Result |
---|---|---|---|---|
Henigsberg et al., 2012 | 560 | 8 weeks | MADRS score reduction | Significant reduction across all doses |
Boulenger et al., 2014 | Variable | 8 weeks | HDRS-24 score reduction | Statistically significant improvement |
PMC4162519 | 737 | 24 weeks | SDS score improvement | Mean improvement of 8.7 points |
Table 2: Effects on Gut Microbiota Post-Treatment
Measurement Type | Before Treatment | After 4 Weeks | After 8 Weeks |
---|---|---|---|
Bacteroidetes (Phylum) | High proportion | Decreased | Approached healthy controls |
Firmicutes (Phylum) | Low proportion | Increased | Increased significantly |
Case Studies
Case Study 1: Efficacy in Patients with Comorbid Conditions
In a cohort study involving patients with MDD and comorbid conditions, vortioxetine was well-tolerated and led to remission of depressive symptoms across all participants, including those with neurological impairments due to brain injuries . This underscores its versatility and potential as a treatment option for complex cases.
Case Study 2: Overdose Safety Profile
A report on a patient who attempted suicide by overdosing on vortioxetine (250 mg) revealed no significant adverse effects or serotonin syndrome symptoms, suggesting a favorable safety profile even at high doses . Such findings are crucial for understanding the drug's risk-benefit ratio in clinical settings.
Mécanisme D'action
The mechanism of action of vortioxetine hydrobromide is complex and involves multiple pathways:
Serotonin Reuptake Inhibition: Inhibits the reuptake of serotonin by binding to the serotonin transporter.
Receptor Modulation: Acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors .
Molecular Targets: Primarily targets the serotonin transporter and various serotonin receptors, leading to increased serotonin levels in the brain
Comparaison Avec Des Composés Similaires
Antidepressants: Vortioxetine vs. SSRIs/SNRIs
Vortioxetine distinguishes itself from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) through its multimodal mechanism and improved tolerability.
Key Findings :
- Vortioxetine’s lower incidence of sexual dysfunction compared to SSRIs makes it preferable for long-term use .
- It uniquely promotes gut microbiota reconstruction in MDD patients, correlating with symptom alleviation .
Kinase Inhibitors: Vortioxetine vs. Dasatinib/Tofacitinib
In GC, this compound exhibits dual JAK2/SRC inhibition , albeit with lower potency than oncology-specific kinase inhibitors.
Key Findings :
- Vortioxetine’s safety profile and cost-effectiveness make it viable for GC patients with comorbid depression .
- While less potent, its dual inhibition of JAK2/SRC-STAT3 pathways reduces tumor proliferation (IC₅₀: 4.96–9.40 μM in GC cells) .
Structural and Metabolic Comparison
Vortioxetine’s bicyclic sulfanylphenyl-piperazine structure differs from tricyclic antidepressants (TCAs) and newer agents like agomelatine.
Key Findings :
- Vortioxetine’s metastable α polymorph exhibits faster dissolution rates, improving bioavailability .
- Its metabolites lack significant pharmacological activity, reducing drug-drug interaction risks .
Adverse Event Profile
Post-marketing surveillance (FAERS 2013–2024) identified 11,298 AE cases for vortioxetine, primarily:
- Nausea (21%) , Headache (9%) , and Dizziness (6%) .
- Rare but severe AEs: Serotonin syndrome (0.1%) , Hyponatremia (0.3%) .
Comparatively, SSRIs show higher rates of sexual dysfunction (25–50%) and weight gain , while vortioxetine’s AE profile aligns with its receptor modulation .
Activité Biologique
Vortioxetine hydrobromide is an antidepressant medication primarily used for the treatment of major depressive disorder (MDD). Its unique mechanism of action, which involves modulation of serotonin receptors and inhibition of serotonin reuptake, has garnered significant attention in both clinical and preclinical studies. Recent research has expanded its potential applications beyond depression, including its effects on cancer cell proliferation and gut microbiota.
Vortioxetine acts primarily as a serotonin reuptake inhibitor (SRI) while also modulating various serotonin receptors, including:
- 5-HT1A receptor agonism
- 5-HT3 receptor antagonism
- 5-HT7 receptor antagonism
This multifaceted approach not only enhances mood but also improves cognitive function, making it a valuable option for patients with MDD who experience cognitive deficits .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties , particularly as a dual inhibitor of JAK2 and SRC kinases. Research findings indicate:
- Inhibition of Gastric Cancer Cell Growth : Vortioxetine significantly suppresses the proliferation of gastric cancer cells (HGC27 and AGS) in vitro, with IC50 values of 5.90 μM and 9.40 μM, respectively .
- Mechanism : The compound inhibits JAK2/SRC-STAT3 signaling pathways, leading to reduced STAT3 phosphorylation and dimerization, which are critical for cancer cell survival and proliferation .
Table 1: Inhibitory Effects on Gastric Cancer Cells
Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | Proliferation Inhibition (%) at 4 μM (96h) |
---|---|---|---|
HGC27 | 5.90 | 4.96 | 66 |
AGS | 9.40 | 6.56 | 45 |
Clinical Efficacy in Depression
Vortioxetine has been shown to effectively alleviate depressive symptoms and improve cognitive function in patients with MDD. A randomized controlled trial indicated:
- Significant Improvement : Patients receiving vortioxetine (10 mg and 20 mg) showed a mean treatment difference from placebo of 0.36 (p < 0.0001) and 0.33 (p < 0.0001), respectively .
Table 2: Efficacy Data from Clinical Trials
Treatment Group | Mean Change from Baseline to Week 8 | p-value |
---|---|---|
Vortioxetine 10 mg | 0.36 | <0.0001 |
Vortioxetine 20 mg | 0.33 | <0.0001 |
Placebo | - | - |
Effects on Gut Microbiota
Emerging evidence suggests that vortioxetine may also influence gut microbiota composition, which is increasingly recognized for its role in mental health:
- Microbiota Modulation : Treatment with vortioxetine has been associated with changes in beneficial gut bacteria such as Faecalibacterium and Roseburia, potentially contributing to its antidepressant effects .
Case Studies
A recent case series reported the successful use of vortioxetine in patients with comorbid epilepsy and depressive symptoms:
- Patient Outcomes : All nine patients achieved remission of depressive symptoms within a treatment range of 10 to 20 mg, demonstrating good tolerability even among those with complex medical histories .
Table 3: Summary of Case Studies
Patient Count | Age Range (Years) | Treatment Duration (Months) | Remission Achieved |
---|---|---|---|
9 | 24 - 77 | 2 - 48 | Yes |
Q & A
Basic Research Question: What are the key physicochemical properties and synthetic pathways for vortioxetine hydrobromide?
Answer:
this compound (C₁₈H₂₂N₂S·HBr, molecular weight 379.36 g/mol) is a white to slightly beige powder, non-hygroscopic, and soluble in methanol/ethanol but sparingly soluble in water (pH 2.0–8.3) . Its synthesis involves coupling 2-(2,4-dimethylphenylthio)aniline with piperazine derivatives, followed by hydrobromide salt formation. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts like tert-amyl alcohol solvates . Analytical validation via HPLC and mass spectrometry ensures purity (>98%) and structural confirmation .
Basic Research Question: How are pharmacokinetic (PK) parameters of this compound determined in human studies?
Answer:
PK parameters (Cₘₐₓ, AUC₀–₇₂h, Tₘₐₓ, T₁/₂) are quantified using a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL . Blood samples are collected serially over 72 hours post-dose, and plasma concentrations are analyzed via non-compartmental modeling. For bioequivalence studies, geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for AUC and Cₘₐₓ must fall within 80–125% . Ethnic variability in CYP2D6 metabolism necessitates population-specific PK studies .
Basic Research Question: What receptor-binding profile defines vortioxetine’s mechanism of action?
Answer:
Vortioxetine acts as a multimodal serotonergic modulator, with inhibitory constants (Kᵢ) of 15 nM (5-HT₁A), 33 nM (5-HT₁B), 3.7 nM (5-HT₃), 19 nM (5-HT₇), and 1.6 nM (SERT) . In vitro assays (e.g., radioligand displacement) using HEK293 cells transfected with human receptors are standard. Functional activity (agonist/antagonist effects) is validated via cAMP or Ca²⁺ flux assays .
Advanced Research Question: How can polymorphic forms of this compound impact drug development?
Answer:
Polymorphs (e.g., Form L, tert-amyl alcohol solvate) exhibit distinct solubility and stability profiles . Characterization involves X-ray diffraction (XRD) for crystal structure, differential scanning calorimetry (DSC) for thermal behavior, and dynamic vapor sorption (DVS) for hygroscopicity . Reactive crystallization studies in solvents like acetone/water reveal that thermodynamic control favors stable polymorphs, while kinetic control (high supersaturation) may yield metastable forms .
Advanced Research Question: What methodological considerations ensure robust bioequivalence studies under fasting/fed conditions?
Answer:
Randomized, two-period crossover designs with a 28-day washout minimize carryover effects . Standardized meals (e.g., 500–600 kcal fat) are administered 30 minutes pre-dose in fed trials to assess food effects . Sample size calculations (e.g., n=32/group) assume ≤22.5% inter-subject variability and 80% power to detect GMRs within 0.95–1.05 . Ethnic sensitivity analyses are critical due to CYP2D6 polymorphism prevalence in Asian populations .
Advanced Research Question: What analytical techniques are used to quantify vortioxetine and its metabolites in preclinical models?
Answer:
HPLC-MS/MS with deuterated internal standards (e.g., d₄-vortioxetine) achieves specificity in rodent plasma . Protein precipitation (acetonitrile) is used for sample preparation, with calibration curves linear from 5–1000 ng/mL . Metabolites (e.g., Lu AA34443) are identified via fragmentation patterns and quantified relative to parent compound pharmacokinetics .
Advanced Research Question: How can contradictions in PK data across ethnic groups be resolved?
Answer:
Discrepancies (e.g., higher AUC in Chinese vs. European cohorts) require stratification by CYP2D6 phenotypes (e.g., poor vs. extensive metabolizers) . Population PK modeling (NONMEM) incorporating covariates like body weight and genetic markers improves predictive accuracy . Comparative studies must adhere to region-specific guidelines (e.g., China’s NMPA vs. FDA) for bioequivalence margins .
Advanced Research Question: How do thermodynamic and kinetic factors govern polymorph formation during crystallization?
Answer:
In reactive crystallization, solvent polarity (e.g., acetone vs. ethanol) and supersaturation ratio dictate nucleation kinetics . Thermodynamically stable forms dominate at low supersaturation, while high supersaturation promotes metastable polymorphs. Process analytical technology (PAT) tools, such as in-situ Raman spectroscopy, enable real-time monitoring of polymorphic transitions .
Propriétés
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRUFUIHGGOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027850 | |
Record name | Vortioxetine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960203-27-4 | |
Record name | Vortioxetine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=960203-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vortioxetine hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vortioxetine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VORTIOXETINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.